- Preparation of benzenesulfonamide compounds as voltage-gated sodium channel inhibitors and their use as therapeutic agents, World Intellectual Property Organization, , ,

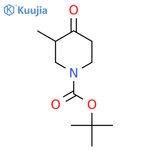

Cas no 955028-90-7 (tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate)

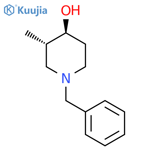

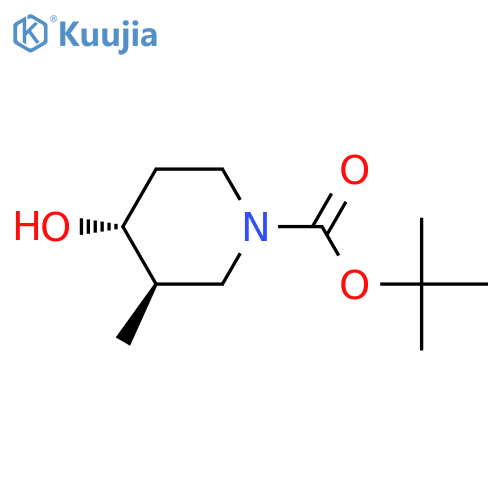

955028-90-7 structure

Nombre del producto:tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate

Número CAS:955028-90-7

MF:C11H21NO3

Megavatios:215.289343595505

MDL:MFCD18791216

CID:4661796

PubChem ID:69093057

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- (3R,4R)-rel-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate

- trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester

- tert-Butyl (3R,4R)-4-hydroxy-3-methyl-piperidine-1-carboxylate

- 1-piperidinecarboxylic acid, 4-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (3r,4r)-rel-

- trans-1-Boc-3-methylpiperidin-4-ol

- SB22055

- (3R,4R)-rel-1-Boc-3-methylpiperidin-4-ol

- (3R,4S)-rel-1-Boc-3-met

- rel-1,1-Dimethylethyl (3R,4R)-4-hydroxy-3-methyl-1-piperidinecarboxylate (ACI)

- trans-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate

- tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate

- trans-4-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester

- AS-52772

- rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate

- rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate

- P15605

- cis-1-Boc-4-hydroxy-3-methylpiperidine

- trans-1-Boc-4-hydroxy-3-methylpiperidine

- trans-(3R,4R)-1-Boc-4-Hydroxy-3-methylpiperidine

- D79504

- MFCD18791216

- CS-0047862

- 955028-93-0

- EN300-211885

- (3R,4S)-rel-1-Boc-3-methylpiperidin-4-ol

- tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate

- AKOS025396267

- 1290191-92-2

- 955028-90-7

- (3R,4R)-1-Boc-4-hydroxy-3-methyl-piperidine

- EN300-317930

- SCHEMBL4560509

-

- MDL: MFCD18791216

- Renchi: 1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1

- Clave inchi: PSDMSGJMWVMEMV-RKDXNWHRSA-N

- Sonrisas: C(N1CC[C@@H](O)[C@H](C)C1)(=O)OC(C)(C)C

Atributos calculados

- Calidad precisa: 215.15214353g/mol

- Masa isotópica única: 215.15214353g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 2

- Complejidad: 235

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 2

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.4

- Superficie del Polo topológico: 49.8

Propiedades experimentales

- Denso: 1.1±0.1 g/cm3

- Punto de ebullición: 301.4±35.0 °C at 760 mmHg

- Punto de inflamación: 136.1±25.9 °C

- Presión de vapor: 0.0±1.4 mmHg at 25°C

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313

- Instrucciones de Seguridad: H303+H313+H333

- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-317930-0.05g |

rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate |

955028-90-7 | 95% | 0.05g |

$86.0 | 2023-09-05 | |

| Enamine | EN300-317930-0.25g |

rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate |

955028-90-7 | 95% | 0.25g |

$184.0 | 2023-09-05 | |

| Enamine | EN300-317930-10.0g |

rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate, trans |

955028-90-7 | 95% | 10.0g |

$1363.0 | 2023-02-24 | |

| eNovation Chemicals LLC | Y1130380-5g |

trans-4-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester |

955028-90-7 | 95% | 5g |

$1335 | 2024-07-28 | |

| TRC | T705663-50mg |

trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |

955028-90-7 | 50mg |

$ 160.00 | 2022-06-02 | ||

| TRC | T705663-10mg |

trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |

955028-90-7 | 10mg |

$ 50.00 | 2022-06-02 | ||

| abcr | AB463601-5 g |

trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester; . |

955028-90-7 | 5g |

€1,152.00 | 2022-03-01 | ||

| eNovation Chemicals LLC | D587694-5G |

tert-butyl trans-4-hydroxy-3-methylpiperidine-1-carboxylate |

955028-90-7 | 97% | 5g |

$990 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS1129-50G |

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate |

955028-90-7 | 97% | 50g |

¥ 33,673.00 | 2023-04-12 | |

| Enamine | EN300-317930-1.0g |

rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate, trans |

955028-90-7 | 95% | 1g |

$0.0 | 2023-06-07 |

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C → rt; 48 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C; 0 °C → rt; 12 h, rt

Referencia

- Preparation of pyrrolidine GPR40 modulators for treating diabetes and related conditions and other diseases., World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 2 h, rt

Referencia

- Preparation of substituted bicyclic compounds useful as T cell activators for treatment of viral infections and proliferative disorders, United States, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 20 h, rt

Referencia

- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: Thioxanthone , Bis(acetylacetonato)nickel , Potassium hydrotris(3,5-dimethylpyrazolyl)borate Solvents: Dimethyl carbonate ; 1 h, 24 °C

Referencia

- Nickel Catalysis via SH2 Homolytic Substitution: The Double Decarboxylative Cross-Coupling of Aliphatic Acids, Journal of the American Chemical Society, 2022, 144(46), 21278-21286

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Raw materials

- Iodomesitylene Diacetate

- rac-(3R,4R)-3-methylpiperidin-4-ol

- rel-1,1-Dimethylethyl (3R,4R)-4-(benzoyloxy)-3-methyl-1-piperidinecarboxylate

- trans-1-Benzyl-3-methyl-piperidin-4-ol

- cis-1-tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid

- Di-tert-butyl dicarbonate

- tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Preparation Products

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Literatura relevante

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

3. Book reviews

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

955028-90-7 (tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate) Productos relacionados

- 2228978-69-4(3-amino-3-4-chloro-3-(trifluoromethyl)phenylcyclobutan-1-ol)

- 155905-80-9(1-tert-Butyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate)

- 1699244-71-7(2-{(benzyloxy)carbonylamino}-2-(2,3-difluorophenyl)acetic acid)

- 1043892-54-1(4-Nitrophenyl 3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-2,4-di-O-benzoyl-b-D-mannopyranoside)

- 2228224-58-4(tert-butyl N-(1-carbamimidoyl-3,3-dimethylbutan-2-yl)carbamate)

- 87700-60-5(6-bromo-2-naphthoic acid chloride)

- 1556608-42-4(2-(1-methyl-1H-1,2,3-benzotriazol-4-yl)propanoic acid)

- 851403-62-8(2-chloro-N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-6-fluorobenzamide)

- 1010073-32-1(4-3-(propan-2-yl)phenylpiperidine)

- 2034341-68-7(1-({1-[1-(furan-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:955028-90-7)tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate

Pureza:99%/99%

Cantidad:1g/5g

Precio ($):249.0/945.0